molecular formula C10H12N2O4 B3845749 N-(2-methoxyethyl)-2-nitrobenzamide

N-(2-methoxyethyl)-2-nitrobenzamide

Cat. No.: B3845749
M. Wt: 224.21 g/mol
InChI Key: KORPYKWAHOGXPV-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-2-nitrobenzamide is a nitrobenzamide derivative characterized by a methoxyethyl group attached to the amide nitrogen and a nitro group at the ortho position of the benzamide ring. Nitrobenzamides are frequently explored for their pharmacological and material science applications, with substituents influencing solubility, reactivity, and bioactivity .

Properties

IUPAC Name

N-(2-methoxyethyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-16-7-6-11-10(13)8-4-2-3-5-9(8)12(14)15/h2-5H,6-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORPYKWAHOGXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a reagent in various chemical reactions. Biology: It can be employed in biochemical studies to understand the behavior of nitro-containing compounds in biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The amide group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-(2-Methoxyphenyl)-2-Nitrobenzamide
  • Structure : The methoxyphenyl group replaces the methoxyethyl side chain.
  • Synthesis : Prepared via direct acylation, with crystallographic data confirming planar geometry and intermolecular hydrogen bonding .
  • Key Differences : The aromatic methoxyphenyl group may reduce solubility in polar solvents compared to the aliphatic methoxyethyl chain in the target compound.
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)
  • Structure : Features a bromine substituent (para to the amide) and a nitro group (ortho to the amide).
  • Relevance : The bromine enhances electrophilic reactivity, making 4MNB suitable for cross-coupling reactions, while the nitro group stabilizes charge transfer .
N-(2,2-Diphenylethyl)-4-Nitrobenzamide
  • Structure : Bulky diphenylethyl group and para-nitro substitution.
  • Properties : The steric hindrance from diphenylethyl reduces crystallization efficiency but improves lipid solubility. The para-nitro group may lower reactivity compared to ortho-substituted analogs .
N-(5-Ethyl-[1,3,4]Thiadiazol-2-yl)-2-Nitrobenzamide
  • Structure : Thiadiazole ring replaces the methoxyethyl group.
  • Applications: Thiadiazole derivatives are known for antimicrobial and anticancer activities. The electron-withdrawing thiadiazole may enhance metabolic stability compared to methoxyethyl .

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility Trends Biological Activity References
N-(2-Methoxyethyl)-2-nitrobenzamide ~240.2 (est.) Methoxyethyl (N), o-NO2 Moderate polarity Not reported N/A
N-(2-Methoxyphenyl)-2-nitrobenzamide 272.3 Methoxyphenyl (N), o-NO2 Low aqueous solubility Crystallographic stability
4MNB 335.1 Br (p), o-NO2, p-OCH3 High reactivity Material science applications
N-(2,2-Diphenylethyl)-4-nitrobenzamide 346.4 Diphenylethyl (N), p-NO2 High lipid solubility Not reported
Thiadiazole analog () 281.3 Thiadiazole (N), o-NO2 Enhanced metabolic stability Antimicrobial potential

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the identity and purity of N-(2-methoxyethyl)-2-nitrobenzamide?

  • Methodology : A combination of IR spectroscopy , NMR spectroscopy , and TLC is essential. For IR, focus on characteristic bands such as the carbonyl stretch (~1680 cm⁻¹ for amide I), aromatic C=C (~1520–1540 cm⁻¹), and methoxy C-O (~1250 cm⁻¹). NMR (¹H and ¹³C) should confirm proton environments (e.g., methoxyethyl CH₂ groups at δ ~3.3–3.5 ppm and aromatic protons at δ ~7.5–8.5 ppm). TLC with silica GF254 plates and appropriate solvent systems (e.g., ethyl acetate/hexane) can assess purity .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodology : The compound is typically synthesized via amide coupling between 2-nitrobenzoic acid derivatives and 2-methoxyethylamine. Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC/HOBt in anhydrous dichloromethane or DMF. Reaction progress is monitored by TLC, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What chromatographic techniques are suitable for purifying this compound?

  • Methodology : Silica gel column chromatography is standard, using gradients of ethyl acetate in hexane (e.g., 20–50%). For higher purity, preparative HPLC with a C18 column and acetonitrile/water mobile phase can resolve polar impurities. Confirm homogeneity by TLC and melting point analysis .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental spectral data for this compound?

  • Methodology : Perform computational simulations (DFT) to predict IR and NMR spectra (e.g., using Gaussian or ORCA). Compare experimental vs. calculated data to identify conformational discrepancies (e.g., rotameric states of the methoxyethyl group). Validate purity via elemental analysis and mass spectrometry to rule out impurities .

Q. What strategies optimize crystal structure refinement of this compound using X-ray diffraction data?

  • Methodology : Use SHELXL for refinement, applying restraints for flexible groups (e.g., methoxyethyl chain). Address disorder by partitioning occupancies or using TWIN commands for twinned crystals. Validate with R-factors (<5%) and Hirshfeld surface analysis. Cross-reference with similar structures (e.g., N-(2-methoxyphenyl)-2-nitrobenzamide) for bond-length/angle benchmarks .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) of this compound derivatives?

  • Methodology : Synthesize analogs with variations in the nitro group position , methoxyethyl chain length , or amide substituents . Evaluate biological activity (e.g., enzyme inhibition assays) and correlate with computational docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the nitro group). Use multivariate statistical analysis (e.g., PCA) to link structural features to activity trends .

Q. What computational approaches complement experimental data in predicting the reactivity of this compound?

  • Methodology : Perform DFT calculations to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites (e.g., nitro group as an electrophile). Use MD simulations (AMBER/GROMACS) to study solvation effects and stability under physiological conditions. Validate predictions via kinetic studies (e.g., hydrolysis rates at varying pH) .

Q. How can reaction conditions be optimized for modifying the methoxyethyl group in this compound?

  • Methodology : For alkylation or acylation, employ Schlenk techniques under inert atmosphere to prevent oxidation. Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., THF for Grignard reactions). Use DoE (Design of Experiments) to optimize temperature, stoichiometry, and reaction time. Monitor by LC-MS and isolate products via flash chromatography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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